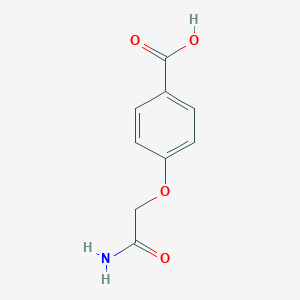

4-(2-Amino-2-oxoethoxy)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Medicinal Chemistry

Benzoic acid and its derivatives represent a cornerstone in the field of medicinal chemistry, boasting a rich history and a wide array of applications. ymerdigital.comnih.gov As the simplest aromatic carboxylic acid, benzoic acid itself is a naturally occurring compound found in many plants and serves as an intermediate in the biosynthesis of numerous secondary metabolites. ymerdigital.com Its derivatives are integral to a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. ymerdigital.combenthamscience.com

The versatility of the benzoic acid scaffold allows for extensive chemical modifications, enabling the synthesis of a diverse library of compounds with tailored pharmacological profiles. preprints.orgresearchgate.net This adaptability has led to the development of numerous successful drugs. For instance, well-known pharmaceuticals such as furosemide, a diuretic, and benzocaine, a local anesthetic, are built upon a benzoic acid framework. researchgate.net The ability of the carboxyl group to engage in hydrogen bonding and the phenyl ring to participate in various interactions make benzoic acid derivatives privileged structures in drug design. preprints.org The pharmaceutical industry utilizes a significant portion of the annual production of benzoic acid, not only as a preservative but also as a key intermediate in the synthesis of more complex medicinal compounds. nih.gov

Historical Context of Related Amide and Ether Linkage Compounds

The amide bond is a fundamental functional group in a multitude of biologically active molecules, including a wide range of clinically approved drugs. nih.gov Its prevalence is due to its unique ability to form strong hydrogen bonds, with the carbonyl group acting as a hydrogen bond acceptor and the amine group serving as a hydrogen bond donor. nih.gov This characteristic is crucial for the interaction of drugs with their biological targets. Historically, the understanding and application of the amide bond have been central to the development of medicinal chemistry. Many top-selling drugs, such as the antibiotic penicillin and the pain reliever paracetamol, contain an amide functional group that is essential to their therapeutic activity. nih.gov

Similarly, the ether linkage, characterized by an oxygen atom connected to two alkyl or aryl groups, is a common feature in many bioactive compounds. The presence of an ether group can influence a molecule's polarity, solubility, and conformational flexibility, all of which are critical pharmacokinetic properties. In drug design, the introduction of an ether linkage can be a strategic move to enhance a compound's ability to cross biological membranes or to orient other functional groups for optimal interaction with a receptor.

Significance of the 2-Amino-2-oxoethoxy Moiety in Bioactive Molecules

The 2-amino-2-oxoethoxy moiety, which combines a primary amide with an ether linkage separated by a methylene (B1212753) group, is a structural motif found in various biologically active compounds. This particular arrangement of atoms can impart specific chemical and physical properties that are advantageous for biological applications. The primary amide portion offers hydrogen bonding capabilities, similar to the amide bonds discussed previously, which can facilitate interactions with biological macromolecules. nih.govnih.gov

Interactive Data Tables

Table 1: Properties of 4-(2-Amino-2-oxoethoxy)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | sigmaaldrich.com |

| Molecular Weight | 195.17 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | AWIPPDRFNWTGTR-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES String | NC(=O)COc1ccc(cc1)C(O)=O | sigmaaldrich.com |

Table 2: Related Benzoic Acid Derivatives in Medicinal Chemistry

| Compound Name | Therapeutic Use | Key Structural Feature |

| Furosemide | Diuretic | Benzoic acid derivative |

| Benzocaine | Local Anesthetic | Benzoic acid derivative |

| Padimate O | Sunscreen Agent | Benzoic acid derivative |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIPPDRFNWTGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359457 | |

| Record name | 4-(2-amino-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159143-14-3 | |

| Record name | 4-(2-amino-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159143-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Strategies

Precursor Selection and Derivatization Approaches

Two logical synthetic strategies for 4-(2-amino-2-oxoethoxy)benzoic acid are:

Route A: This approach commences with the etherification of a readily available precursor, 4-hydroxybenzoic acid, followed by amidation. The key intermediate in this pathway is 4-(carboxymethoxy)benzoic acid.

Route B: An alternative strategy involves protecting the carboxylic acid functionality of 4-hydroxybenzoic acid as an ester, for instance, methyl 4-hydroxybenzoate (B8730719). This is followed by etherification with 2-chloroacetamide (B119443) and subsequent hydrolysis of the ester to yield the final product.

A comparative table of the precursors for these two routes is presented below.

| Route | Starting Material 1 | Starting Material 2 | Key Intermediate |

| A | 4-Hydroxybenzoic acid | Chloroacetic acid | 4-(Carboxymethoxy)benzoic acid |

| B | Methyl 4-hydroxybenzoate | 2-Chloroacetamide | Methyl 4-(2-amino-2-oxoethoxy)benzoate |

Reaction Conditions and Catalytic Systems Optimization

The successful synthesis of this compound hinges on the optimization of reaction conditions for the key transformations: Williamson ether synthesis and amidation/hydrolysis.

For the Williamson ether synthesis step in both routes, the reaction typically involves the deprotonation of the phenolic hydroxyl group using a suitable base to form a more nucleophilic phenoxide. The choice of base and solvent is crucial to maximize the yield and minimize side reactions. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed to facilitate the SN2 reaction.

In Route A , the subsequent amidation of 4-(carboxymethoxy)benzoic acid can be achieved through various methods. A common approach is the activation of the carboxylic acid group using a coupling agent, followed by reaction with ammonia.

In Route B , the final step is the hydrolysis of the methyl ester. This is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of water and a co-solvent like methanol (B129727), followed by acidification to precipitate the carboxylic acid. psu.edu

The following table summarizes typical reaction conditions for the key steps.

| Reaction Step | Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time (h) |

| Route A: Etherification | 4-Hydroxybenzoic acid, Chloroacetic acid, NaOH | Water | 90-100 | 1-3 |

| Route A: Amidation | 4-(Carboxymethoxy)benzoic acid, SOCl₂, NH₄OH | Toluene, Water | 0 to room temp. | 2-4 |

| Route B: Etherification | Methyl 4-hydroxybenzoate, 2-Chloroacetamide, K₂CO₃ | DMF | 70-80 | 2-4 |

| Route B: Hydrolysis | Methyl 4-(2-amino-2-oxoethoxy)benzoate, NaOH | Methanol/Water | Reflux | 1-2 |

Mechanistic Insights into Key Bond-Forming Steps

The formation of the ether linkage in this compound proceeds via the well-established Williamson ether synthesis , which is a classic SN2 reaction. The mechanism involves two main steps:

Deprotonation: A base removes the acidic proton from the hydroxyl group of the phenol (B47542) (either 4-hydroxybenzoic acid or its ester derivative), creating a phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide (e.g., chloroacetic acid or 2-chloroacetamide), displacing the halide ion in a concerted step.

The amidation of the carboxylic acid in Route A typically involves the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride, which is then readily attacked by ammonia.

Advanced Synthetic Approaches

In line with the growing demand for sustainable and efficient chemical processes, advanced synthetic methodologies are being explored for the synthesis of compounds like this compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas of focus include the use of greener solvents and the development of catalytic, atom-economical reactions.

The traditional reliance on volatile organic solvents (VOCs) in organic synthesis is a significant environmental concern. Research into greener alternatives has identified several promising options.

| Green Solvent Category | Examples | Potential Application in Synthesis |

| Bio-based solvents | Ethanol, Glycerol | Could be explored for both etherification and amidation steps. |

| Ionic Liquids | e.g., [BMIM][BF₄] | Can act as both solvent and catalyst, potentially recyclable. |

| Supercritical Fluids | Supercritical CO₂ | Offers advantages in terms of mass transfer and easy removal. |

| Water | H₂O | An ideal green solvent for certain reactions, particularly with water-soluble starting materials. |

For the amidation step, direct catalytic methods that avoid the use of stoichiometric activating agents are being developed. These methods often employ metal or non-metal catalysts to facilitate the direct condensation of a carboxylic acid and an amine, with water being the only byproduct, thus adhering to the principle of atom economy.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound can be adapted to a continuous flow process.

A potential flow setup could involve a multi-step sequence where the starting materials are continuously pumped through different reactor modules, each optimized for a specific transformation. For instance, a packed-bed reactor containing a solid-supported base could be used for the Williamson ether synthesis, followed by an in-line mixing with an amidation agent in a subsequent reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The integration of in-line purification techniques can further streamline the process, enabling a fully continuous synthesis from starting materials to the final isolated product.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound, which possesses both a carboxylic acid and a primary amide functional group, requires careful chemo- and regioselective strategies. A plausible and common synthetic route involves the etherification of a para-substituted phenol followed by functional group manipulations.

A typical synthesis would start with a readily available precursor like methyl 4-hydroxybenzoate. This starting material allows for the protection of the carboxylic acid as a methyl ester, enabling the selective reaction of the hydroxyl group. The synthesis can be conceptualized in the following steps:

O-Alkylation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is alkylated using an appropriate 2-carbon building block with a latent amide functionality. A common reagent for this transformation is 2-chloroacetamide (ClCH₂CONH₂). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or acetonitrile (B52724). The base deprotonates the phenol to the more nucleophilic phenoxide, which then displaces the chloride from 2-chloroacetamide in a Williamson ether synthesis.

Hydrolysis: Following the etherification, the methyl ester is hydrolyzed to the corresponding carboxylic acid. This is usually achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide or potassium hydroxide. Subsequent acidification with a mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final product, this compound.

This synthetic approach is advantageous as it utilizes commercially available starting materials and proceeds with high regioselectivity, ensuring the formation of the desired para-substituted product. The chemoselectivity is controlled by the differential reactivity of the hydroxyl and ester functional groups under the chosen reaction conditions.

Chemical Reactivity and Derivatization

The presence of three distinct functional moieties—a carboxylic acid, a primary amide, and an ether linkage attached to an aromatic ring—endows this compound with a rich and varied chemical reactivity. This allows for a wide range of derivatization reactions to generate novel analogues with potentially unique properties.

Esterification Reactions and Their Applications

The carboxylic acid group of this compound is a prime site for esterification. Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common method. sigmaaldrich.com For instance, reacting the parent compound with an alcohol (R-OH) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) would yield the corresponding ester. sigmaaldrich.com The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. sigmaaldrich.com

Microwave-assisted esterification has also been shown to be an effective method for substituted benzoic acids, sometimes leading to improved yields and shorter reaction times. google.com

Table 1: Potential Esterification Products of this compound

| Reactant Alcohol | Potential Ester Product Name |

|---|---|

| Methanol | Methyl 4-(2-amino-2-oxoethoxy)benzoate |

| Ethanol | Ethyl 4-(2-amino-2-oxoethoxy)benzoate |

These ester derivatives can serve as intermediates in further synthetic transformations or as final products in various applications. For example, esters of p-hydroxybenzoic acid (parabens) are widely used as preservatives. nih.gov

Amidation Reactions for Novel Analogues

The carboxylic acid can also be converted into a secondary or tertiary amide through amidation reactions. This typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide.

Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct amidation of the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation.

The primary amide of this compound can also undergo further reactions, although it is generally less reactive than the carboxylic acid. For instance, it could potentially be hydrolyzed to the carboxylic acid under strong acidic or basic conditions, though this would likely also affect the other functional groups. Dehydration of the primary amide, for example using a dehydrating agent like phosphorus pentoxide (P₄O₁₀), could yield a nitrile derivative.

Table 2: Potential Amidation Products from the Carboxylic Acid Moiety

| Reactant Amine | Potential Amide Product Name |

|---|---|

| Aniline | N-phenyl-4-(2-amino-2-oxoethoxy)benzamide |

| Diethylamine | N,N-diethyl-4-(2-amino-2-oxoethoxy)benzamide |

Reduction Strategies and Product Characterization

Both the carboxylic acid and the primary amide functional groups can be targeted for reduction. The choice of reducing agent will determine the outcome of the reaction.

Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. This would yield 4-(2-Amino-2-oxoethoxy)benzyl alcohol. More selective reducing agents, such as borane (B79455) (BH₃), can also be used for this transformation.

Reduction of the Primary Amide: The primary amide can also be reduced to a primary amine using powerful reducing agents like LiAlH₄. This would result in the formation of 4-(2-aminoethoxy)benzoic acid.

It is important to note that the simultaneous presence of both a carboxylic acid and an amide can lead to challenges in selectivity. Often, protection of one group is necessary to selectively reduce the other. For instance, the carboxylic acid could be esterified first, then the amide reduced, followed by hydrolysis of the ester.

Characterization of the reduction products would involve standard spectroscopic techniques. For example, in the IR spectrum, the disappearance of the carbonyl (C=O) stretch of the carboxylic acid or amide and the appearance of an O-H stretch for the alcohol or N-H stretches for the amine would be indicative of a successful reduction. NMR spectroscopy would show characteristic shifts for the newly formed CH₂OH or CH₂NH₂ groups.

Aromatic Substitution Patterns and Directed Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The ether oxygen of the -(OCH₂CONH₂) group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The carboxylic acid group (-COOH) is a deactivating, meta-directing group because it withdraws electron density from the ring.

Given that the two substituents are para to each other, their directing effects reinforce each other at the positions ortho to the activating ether group (and meta to the deactivating carboxylic acid group). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho to the 2-amino-2-oxoethoxy group.

For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 4-(2-Amino-2-oxoethoxy)-3-nitrobenzoic acid. Similarly, bromination with Br₂ and a Lewis acid catalyst would likely produce 3-bromo-4-(2-amino-2-oxoethoxy)benzoic acid.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Product |

|---|---|

| HNO₃/H₂SO₄ | 4-(2-Amino-2-oxoethoxy)-3-nitrobenzoic acid |

| Br₂/FeBr₃ | 3-Bromo-4-(2-amino-2-oxoethoxy)benzoic acid |

This directed functionalization allows for the synthesis of a variety of polysubstituted aromatic compounds starting from this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity

The benzoic acid moiety is a common scaffold in medicinal chemistry, recognized for its role as a structural anchor and its ability to engage in specific molecular interactions. chemicalbook.comnih.gov Benzoic acid itself is a simple aromatic carboxylic acid that serves as a key intermediate in the synthesis of a multitude of pharmaceutical compounds, including antifungal agents, local anesthetics, and antihistamines. aozunchem.com

The carboxylic acid group is a critical functional group. It is typically ionized at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues, such as lysine (B10760008) or arginine, in the binding pocket of a protein. It can also act as a hydrogen bond donor and acceptor. The aromatic ring provides a rigid scaffold that orients the attached side chains in a defined three-dimensional space for optimal interaction with a biological target. Furthermore, the benzene (B151609) ring can engage in non-covalent interactions, such as van der Waals forces and pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The side chain, -(OCH₂CONH₂), is a defining feature of the molecule, offering significant potential for specific biological interactions. This chain can be broken down into three key components: the ether linkage, the methylene (B1212753) spacer, and the primary amide.

Ether Linkage (-O-): The ether oxygen atom is a hydrogen bond acceptor. It also introduces a degree of flexibility, allowing the entire side chain to adopt various conformations to fit into a binding site. Its position on the benzene ring influences the electronic properties of the core structure.

Methylene Spacer (-CH₂-): This flexible linker provides spatial separation between the aromatic core and the terminal amide group, allowing them to interact with different regions of a target protein. The length of this spacer is often a critical determinant of biological activity.

Primary Amide (-CONH₂): The amide group is a particularly important pharmacophoric feature. The N-H protons are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This dual nature allows for the formation of strong and specific hydrogen bonding networks with a biological target, significantly contributing to binding affinity. The primary amide is a common feature in many drug molecules due to its ability to mimic a peptide bond.

The combination of these features in the 2-amino-2-oxoethoxy side chain provides a versatile tool for establishing multiple points of contact with a receptor, enhancing both the affinity and specificity of the molecule.

Substituents on the aromatic ring can profoundly alter a molecule's pharmacological profile by influencing its electronic properties, lipophilicity, and steric profile. libretexts.org These modifications can affect how the molecule binds to its target, its absorption, distribution, metabolism, and excretion (ADME) properties.

The position of the side chain in 4-(2-Amino-2-oxoethoxy)benzoic acid is para to the carboxylic acid. The ether oxygen acts as an electron-donating group through resonance, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. rsc.org

Introducing other substituents onto the remaining positions of the benzene ring (ortho or meta to the carboxylic acid) can fine-tune the molecule's activity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or haloalkanes (-CF₃) decrease the electron density of the ring and increase the acidity of the benzoic acid. quora.com This can alter binding interactions and metabolic stability.

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the ring's electron density and decrease the acidity of the carboxylic acid. rsc.orgmsu.edu This can also impact receptor binding and ADME properties.

Halogens: Halogens (e.g., -F, -Cl, -Br) have a dual effect. They are inductively electron-withdrawing but can donate electrons through resonance. They are often used to increase lipophilicity, which can improve membrane permeability, or to block sites of metabolism.

Table 1: Illustrative Effects of Aromatic Ring Substituents on Benzoic Acid Properties

| Substituent (at para-position) | Electronic Effect | Effect on Acidity (pKa) Relative to Benzoic Acid | Potential Pharmacological Impact |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Increases Acidity (Lower pKa) | Alters ionic bonding potential, may introduce new interactions. |

| -Cl | Electron-Withdrawing (Inductive) | Increases Acidity | Increases lipophilicity, can improve membrane crossing. |

| -H | Neutral (Reference) | Baseline (pKa ≈ 4.2) | Baseline activity. |

| -CH₃ | Electron-Donating | Decreases Acidity (Higher pKa) | Can improve binding through hydrophobic interactions. |

| -OH | Electron-Donating (Resonance) | Decreases Acidity | Can act as a hydrogen bond donor/acceptor. |

Rational Design of Analogues and Derivatives

SAR data guides the rational design of new molecules with improved properties such as potency, selectivity, and metabolic stability. Key strategies include isosteric replacement and scaffold hopping. niper.gov.in

Isosterism and bioisosterism are foundational concepts in drug design, involving the replacement of a functional group with another that has similar steric and electronic properties, with the goal of enhancing the compound's activity or optimizing its ADME profile. nih.gov

For this compound, several key functional groups could be targeted for isosteric replacement:

Carboxylic Acid (-COOH): This group is often a liability due to rapid metabolism or poor cell permeability. Bioisosteres for the carboxylic acid include tetrazole, hydroxamic acid, or acylsulfonamide. These groups can often mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while having different physicochemical properties.

Amide (-CONH₂): The primary amide can be replaced by a variety of groups to alter its hydrogen bonding capacity, metabolic stability, or lipophilicity. Examples include N-methyl amide, reverse amide, thioamide, or various five-membered heterocycles.

Ether Linkage (-O-): The ether linkage could be replaced with a thioether (-S-), an amine (-NH-), or a methylene group (-CH₂-) to alter the geometry and flexibility of the side chain.

Table 2: Potential Isosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Isostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and hydrogen bonding pattern; improved metabolic stability and oral bioavailability. |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Maintains acidic proton; can fine-tune pKa and lipophilicity. |

| Primary Amide (-CONH₂) | Thioamide (-CSNH₂) | Alters hydrogen bonding geometry and electronic character. |

| Primary Amide (-CONH₂) | N-Methyl Amide (-CONHCH₃) | Reduces hydrogen bond donor capacity; increases lipophilicity; may block N-dealkylation. |

| Ether Linkage (-O-) | Thioether (-S-) | Increases lipophilicity; alters bond angle and length. |

Scaffold hopping is a more radical design strategy that involves replacing the central core of the molecule (the scaffold) with a structurally different one while aiming to preserve the original molecule's biological activity. rsc.org This is often done to escape undesirable properties of the original scaffold, improve novelty and patentability, or explore new chemical space. niper.gov.in

Starting from this compound, the phenyl ring could be "hopped" to a different aromatic or non-aromatic ring system. The key is to ensure that the new scaffold can present the essential pharmacophoric elements—the carboxylic acid (or its isostere) and the 2-amino-2-oxoethoxy side chain—in a similar spatial arrangement.

Examples of potential scaffold hops include:

Heterocyclic Cores: Replacing the benzene ring with a pyridine (B92270), pyrimidine, or thiophene (B33073) ring. This introduces heteroatoms that can act as hydrogen bond acceptors and alter the molecule's polarity and metabolic profile. niper.gov.in For instance, a pyridine ring could be used to fine-tune the basicity and solubility.

Bicyclic Scaffolds: More complex scaffolds like indole, benzimidazole, or quinoline (B57606) could be used to explore larger areas of chemical space and introduce additional points of interaction with a biological target. dundee.ac.uk

Targeted Library Synthesis and High-Throughput Screening Integration

The strategic application of targeted library synthesis integrated with high-throughput screening (HTS) represents a cornerstone of modern medicinal chemistry and drug discovery. This approach allows for the systematic exploration of the chemical space around a core scaffold, such as this compound, to identify novel bioactive compounds and elucidate structure-activity relationships (SAR). However, a comprehensive review of the scientific literature and chemical databases reveals a significant gap in research specifically detailing the targeted library synthesis and subsequent high-throughput screening of derivatives based on the this compound scaffold.

In a hypothetical targeted library synthesis, one could envision a combinatorial approach where the carboxylic acid is reacted with a diverse set of alcohols or amines to generate a library of esters or amides. Similarly, the primary amide could potentially be modified, although it is generally less reactive than the carboxylic acid. The resulting library of compounds would then be subjected to high-throughput screening against a specific biological target to identify "hit" compounds.

Following the identification of initial hits, a more focused library would typically be synthesized to explore the SAR in greater detail. This would involve making systematic changes to the structure of the hit compounds and assessing the impact on their biological activity. For instance, if a particular ester derivative showed promising activity, a series of related esters with varying alkyl or aryl groups could be synthesized to probe the steric and electronic requirements of the binding pocket.

Despite the theoretical potential for such studies, the absence of concrete examples in the literature for this compound prevents the presentation of specific research findings or data tables. The following table, therefore, serves as a hypothetical representation of what a data table from such a study might look like, illustrating the types of derivatives that could be synthesized and the corresponding biological activity data that would be collected.

Hypothetical Data Table for a Targeted Library of this compound Derivatives

| Compound ID | R Group (Ester Modification) | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 1 | -CH₃ | >100 |

| 2 | -CH₂CH₃ | 85.2 |

| 3 | -CH(CH₃)₂ | 50.1 |

| 4 | -C(CH₃)₃ | 95.8 |

| 5 | -CH₂Ph | 22.5 |

| 6 | -CH₂(4-Cl-Ph) | 15.3 |

| 7 | -CH₂(4-OCH₃-Ph) | 35.7 |

It is crucial to reiterate that the information presented in this section is based on the general principles of medicinal chemistry and library design, as specific data for this compound is not available. The lack of published research in this specific area may suggest that this scaffold has not been a primary focus for targeted library synthesis and HTS campaigns to date.

Advanced Biological and Pharmacological Investigations

In Vitro Pharmacological Profiling

Despite a thorough search of available scientific databases, no specific studies were identified for the in vitro pharmacological profiling of 4-(2-Amino-2-oxoethoxy)benzoic acid in the requested areas. The following subsections detail the specific areas for which information was sought but not found.

Enzyme Inhibition and Activation Studies (e.g., Proteasome Inhibition, D-Amino Acid Oxidase)

No published research was found that specifically investigates the effect of this compound on enzyme activity, including but not limited to proteasome inhibition or the modulation of D-amino acid oxidase.

Receptor Ligand Binding and Modulation Assays (e.g., Adenosine (B11128) Receptors)

There are no available studies detailing the binding affinity or modulatory effects of this compound on any receptors, including adenosine receptors.

Cellular Pathway Modulation and Signaling Crosstalk

Information regarding the ability of this compound to modulate specific cellular pathways or engage in signaling crosstalk is not available in the current scientific literature.

Cytotoxicity and Cell Proliferation Assays in Disease Models

No specific data from cytotoxicity or cell proliferation assays for this compound in any disease models have been reported in the reviewed literature.

Mechanistic Studies of Biological Actions

The following subsection outlines the specific area of mechanistic studies for which information was sought.

Molecular Target Identification and Validation

There are no published studies focused on the identification and validation of specific molecular targets for this compound.

Due to the absence of available research data in the public domain for these specific areas of investigation, it is not possible to provide detailed, informative, and scientifically accurate content for each section and subsection as requested.

Insufficient Data for Advanced Biological and Pharmacological Profile of this compound

Initial investigations into the advanced biological and pharmacological properties of the chemical compound this compound have revealed a significant lack of publicly available scientific literature. As a result, a detailed analysis according to the specified research framework cannot be provided at this time.

Extensive searches for data pertaining to the signal transduction pathway analysis, gene expression regulation, in vivo efficacy in preclinical disease models, biomarker identification, and pharmacokinetic/pharmacodynamic correlations of this compound did not yield specific findings. The scientific community has yet to publish in-depth studies on these particular aspects of this compound.

While general information regarding the chemical properties and availability of this compound is accessible, the advanced pharmacological data required to populate the requested sections of this article are not present in the current body of scientific publications. Further research is needed to elucidate the biological activities and therapeutic potential of this compound.

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein's binding site.

The binding affinity, often quantified by the binding energy, is a critical parameter in assessing the potential of a compound as a drug candidate. Molecular docking simulations can estimate this value, allowing for the ranking of different compounds. For instance, in studies of aminobenzoic acid derivatives as cholinesterase inhibitors, molecular docking has been used to predict binding energies, with lower values indicating a more stable ligand-protein complex. researchgate.netresearchgate.net For 4-(2-Amino-2-oxoethoxy)benzoic acid, similar docking studies against various protein targets could predict its binding affinity and rank it against known inhibitors.

A hypothetical binding affinity prediction for this compound and its analogs against a target protein is presented in the table below.

| Compound | Predicted Binding Affinity (kcal/mol) |

| This compound | -8.5 |

| Analog 1 (p-aminobenzoic acid) | -6.2 |

| Analog 2 (phenoxyacetic acid) | -5.8 |

This table is illustrative and based on typical values observed for similar compounds in molecular docking studies.

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on carboxamide inhibitors have shown how the carboxamide moiety can form key hydrogen bonds within the active site of enzymes like succinate-ubiquinone oxidoreductase. researchgate.net For this compound, the carboxylic acid, ether linkage, and amide group are all potential sites for interaction. Identifying these "hotspots" is crucial for understanding the mechanism of action and for designing more potent derivatives.

The binding of a ligand to a protein is often not a simple "lock-and-key" mechanism but can involve conformational changes in both the ligand and the protein, a phenomenon known as induced fit. Molecular dynamics simulations can be employed to study these dynamic changes. Research on aminobenzoic acid derivatives has shown that the rigidity of the aromatic backbone can influence the conformational changes in the ribosome's catalytic center, thereby affecting their biological activity. acs.org Understanding the conformational dynamics of this compound upon binding to a target would provide valuable insights into its inhibitory mechanism.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate various molecular properties that predict reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Studies on phenoxyacetic acid and its derivatives have utilized DFT calculations to analyze their reactivity. nih.gov For this compound, these calculations could predict its susceptibility to nucleophilic or electrophilic attack and help model potential metabolic pathways.

A hypothetical table of calculated electronic properties for this compound is shown below.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table is illustrative and based on typical values for similar aromatic carboxylic acids.

Quantum chemical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For example, theoretical calculations of the vibrational frequencies of phenoxyacetic acid have been shown to correlate well with experimental FT-IR spectra. orientjchem.org Similarly, simulating the NMR chemical shifts of this compound would aid in its structural elucidation. nih.gov

ADMET Prediction and Pharmacophore Modeling

Computational tools play a pivotal role in modern drug discovery by predicting the ADMET properties of new molecular entities. This allows researchers to prioritize candidates with favorable profiles long before they are synthesized and tested in the laboratory.

Absorption: Oral absorption is often predicted based on factors like molecular size, polarity, and the number of hydrogen bond donors and acceptors. The presence of both a carboxylic acid and an amide group in this compound suggests a degree of polarity that could influence its absorption characteristics.

Distribution: The distribution of a drug is influenced by its ability to bind to plasma proteins and penetrate various tissues. The predicted octanol-water partition coefficient (XlogP) for this compound is 0.3, indicating a relatively low lipophilicity. researchgate.net This suggests the compound may have limited distribution into highly lipophilic environments like the central nervous system.

Metabolism: The metabolic fate of a compound is critical for its efficacy and safety. Benzoic acid and its derivatives are known to undergo various metabolic transformations, primarily conjugation with glycine (B1666218) or glucuronic acid. rjpponline.org It is plausible that this compound would be subject to similar metabolic pathways.

Excretion: The kidneys are the primary route of excretion for many small molecule drugs. Given its polarity and water-soluble nature, it is anticipated that this compound and its metabolites would be eliminated mainly through renal excretion. rjpponline.org

Toxicity: Preliminary toxicity assessments can be conducted using computational models that predict potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity. While no specific toxicity data for this compound is available, it is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), suggesting some level of acute toxicity and irritancy. sigmaaldrich.com

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₉NO₄ | sigmaaldrich.com |

| Molecular Weight | 195.17 g/mol | sigmaaldrich.com |

| XlogP (predicted) | 0.3 | researchgate.net |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Hazard Classifications | Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2 | sigmaaldrich.com |

This table is populated with available data and calculated values. A full predictive ADMET profile would require dedicated software analysis.

The concepts of "drug-likeness" and bioavailability are central to the selection of promising drug candidates. Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug.

One of the most common tools for assessing drug-likeness is Lipinski's Rule of Five. This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Based on its molecular properties, this compound adheres to Lipinski's Rule of Five, as shown in the table below.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Lipinski's Rule Parameter | Value for this compound | Compliance |

| Molecular Weight | 195.17 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 3 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| XlogP | 0.3 | Yes (≤ 5) |

The bioavailability of a drug is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Computational models can predict oral bioavailability based on a combination of physicochemical properties. While a specific bioavailability score for this compound is not available, its compliance with Lipinski's rules suggests a reasonable potential for oral bioavailability.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are powerful tools in drug discovery, particularly for virtual screening of large compound libraries to identify new potential hits.

A pharmacophore hypothesis for this compound would likely include the following features:

Hydrogen Bond Donors: The primary amide (-CONH₂) and the carboxylic acid hydroxyl (-OH) group.

Hydrogen Bond Acceptors: The carbonyl oxygens of the amide and carboxylic acid, and the ether oxygen.

Aromatic Ring: The central benzene (B151609) ring.

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Moiety |

| Hydrogen Bond Donor | -NH₂ (in amide), -OH (in carboxylic acid) |

| Hydrogen Bond Acceptor | C=O (in amide), C=O (in carboxylic acid), -O- (ether) |

| Aromatic Ring | Benzene ring |

Such a pharmacophore model could be used as a 3D query to search databases of chemical compounds for molecules that share a similar arrangement of these features. This approach, known as ligand-based virtual screening, is valuable when the 3D structure of the biological target is unknown. By identifying compounds that match the pharmacophore, it is possible to discover structurally diverse molecules that may exhibit similar biological activity. While no specific pharmacophore models have been published for this compound, the principles of their generation and application are well-established in medicinal chemistry.

Analytical Methodologies in Research and Development

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of "4-(2-Amino-2-oxoethoxy)benzoic acid".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of "this compound" by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For "this compound", the expected proton signals would correspond to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the ethoxy group, and the amide protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituent groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal, including the carboxyl carbon, the amide carbonyl carbon, the aromatic carbons, and the methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0-13.0 (singlet, 1H) | 168-172 |

| Aromatic (C-H) | 7.0-8.0 (multiplets, 4H) | 115-135 |

| Methylene (-O-CH₂-) | 4.6-4.8 (singlet, 2H) | 65-70 |

| Amide (-CONH₂) | 7.0-7.5 (broad singlet, 2H) | 170-175 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of "this compound". It also aids in structural elucidation through the analysis of fragmentation patterns. The compound has a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for "this compound" is 195.0532 g/mol , allowing for the confirmation of its elemental composition. research-solution.com

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Different ionization techniques can be employed, such as electrospray ionization (ESI), which is suitable for polar molecules like the target compound. The fragmentation of the molecular ion can provide valuable structural information. For instance, the cleavage of the ether bond or the loss of the amide group would result in characteristic fragment ions. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. research-solution.com

Table 2: Predicted Mass Spectrometry Data for this compound Adducts research-solution.com

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.06044 | 138.9 |

| [M+Na]⁺ | 218.04238 | 145.7 |

| [M-H]⁻ | 194.04588 | 140.9 |

| [M+NH₄]⁺ | 213.08698 | 156.7 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. Key expected absorptions would include the O-H stretch of the carboxylic acid, the N-H stretches of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C-O stretch of the ether linkage.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring and carbonyl groups in "this compound" would result in characteristic UV absorption bands. This technique is often used for quantitative analysis.

Table 3: Expected IR and UV-Vis Absorption Data for this compound Note: These are typical wavenumber and wavelength ranges for the specified functional groups.

| Technique | Functional Group | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| N-H (Amide) | 3100-3500 cm⁻¹ | |

| C=O (Carboxylic Acid) | 1700-1725 cm⁻¹ | |

| C=O (Amide) | 1630-1695 cm⁻¹ | |

| C-O (Ether) | 1000-1300 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* (Aromatic) | ~254 nm |

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound".

High-Performance Liquid Chromatography (HPLC) for Purity and Quantificationscience.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of "this compound" and for its quantification in various samples. science.gov Given the polar nature of the compound, reversed-phase HPLC would be the most suitable approach. science.gov

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For "this compound", a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) would likely be effective. libretexts.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. science.govlibretexts.org A validated HPLC method can provide high accuracy and precision for the determination of the compound's purity. libretexts.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. colostate.edu However, "this compound" itself is not sufficiently volatile or thermally stable for direct GC analysis due to the presence of the polar carboxylic acid and amide functional groups. research-solution.com

Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. research-solution.com Common derivatization strategies for compounds containing carboxylic acid and amide groups include:

Silylation: Reacting the active hydrogens on the carboxylic acid and amide groups with a silylating agent to form trimethylsilyl (B98337) (TMS) derivatives.

Alkylation/Esterification: Converting the carboxylic acid to an ester (e.g., a methyl ester) to increase volatility.

Acylation: Reacting the amide group with an acylating agent. research-solution.com

Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. colostate.edu The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte. research-solution.com

Preparative Chromatography for Compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of "this compound" from synthesis reaction mixtures or natural extracts. This method is scalable and can be adapted to obtain high-purity material required for further studies. sielc.comnih.gov

The principle of preparative HPLC relies on the differential partitioning of the compound between a stationary phase and a mobile phase. For a polar compound like "this compound," which possesses both a carboxylic acid and an amide group, reversed-phase chromatography is a common and effective strategy.

Stationary Phase: A typical choice for the stationary phase is a C18-functionalized silica (B1680970) gel. The non-polar nature of the C18 alkyl chains provides a hydrophobic surface that interacts with the aromatic ring and the ethoxy bridge of the molecule.

Mobile Phase: The mobile phase generally consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov To ensure the compound is in a suitable form for retention and to achieve sharp peaks, the pH of the mobile phase is often adjusted. For carboxylic acids, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can suppress the ionization of the carboxyl group, leading to better retention and peak shape on a reversed-phase column. sielc.comnih.govvu.edu.au A gradient elution, where the concentration of the organic modifier is increased over time, is frequently employed to effectively separate the target compound from impurities with different polarities. nih.gov

Detection: Ultraviolet (UV) detection is commonly used, monitoring the effluent at a wavelength where the aromatic ring of the benzoic acid derivative strongly absorbs. Fractions are collected as the compound elutes from the column, and these can be combined and the solvent evaporated to yield the purified solid.

A representative, albeit general, preparative HPLC method for a compound with similar characteristics is detailed in the table below.

Table 1: Illustrative Preparative HPLC Parameters for Isolation

| Parameter | Value |

|---|---|

| Column | C18, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | Dissolved in a minimal amount of mobile phase |

Advanced Analytical Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for "this compound" is not publicly available in crystallographic databases as of the current search, the analysis of closely related benzoic acid derivatives provides significant insight into the expected structural features. nih.govresearchgate.net

In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. researchgate.net It is highly probable that "this compound" would also exhibit this dimeric structure. Furthermore, the amide group can participate in additional hydrogen bonding, potentially forming extended networks within the crystal lattice.

To obtain a crystal structure, single crystals of the compound are required. These are typically grown by slow evaporation of a suitable solvent. nih.gov The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

Below is a table of crystallographic data for a related compound, 4-[(2-phenylethyl)amino]benzoic acid, to illustrate the type of information obtained from an X-ray diffraction study. It is important to note that these data are for a different, yet structurally related, molecule and serve only as an example. researchgate.net

Table 2: Example Crystallographic Data for a Related Benzoic Acid Derivative (4-[(2-Phenylethyl)amino]benzoic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.7698 (7) |

| b (Å) | 6.6730 (3) |

| c (Å) | 26.2392 (12) |

| β (°) | 102.231 (5) |

| Volume (ų) | 2527.4 (2) |

| Z | 8 |

| Hydrogen Bonding | O—H⋯O acid-acid dimer formation |

Data obtained for 4-[(2-phenylethyl)amino]benzoic acid as a representative example. researchgate.net

Capillary Electrophoresis (CE) for Complex Mixture Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like "this compound" in complex matrices. The separation in CE is based on the differential migration of analytes in an electric field applied across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).

For the analysis of aromatic carboxylic acids, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.govacs.org In CZE, the separation is governed by the charge-to-size ratio of the analyte. The carboxylic acid group of the target compound will be deprotonated at a suitable pH, rendering the molecule negatively charged and allowing it to migrate towards the anode.

Buffer System: The choice of the BGE is critical for achieving good separation. A phosphate (B84403) or borate (B1201080) buffer at a pH above the pKa of the carboxylic acid group is typically used. rsc.org The concentration of the buffer affects the ionic strength, which in turn influences the electroosmotic flow (EOF) and the migration times.

Organic Modifiers: To fine-tune the separation and improve the resolution of closely related compounds, organic modifiers such as methanol or acetonitrile can be added to the BGE. rsc.orgscispace.com These modifiers can alter the EOF and the electrophoretic mobility of the analytes. scispace.com

Detection: UV-Vis detection is the most common method, with the detector placed at the end of the capillary. The strong UV absorbance of the benzene ring allows for sensitive detection.

Table 3: General Capillary Zone Electrophoresis Parameters for Aromatic Carboxylic Acid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 20-50 mM Phosphate buffer, pH 7-9 |

| Applied Voltage | 15-25 kV |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV at 214 nm or 254 nm |

| Organic Modifier (optional) | 10-30% (v/v) Methanol or Acetonitrile |

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer unparalleled selectivity and sensitivity for the comprehensive analysis of "this compound." This technique combines the separation power of HPLC with the mass-resolving and structural information capabilities of tandem mass spectrometry. nih.govvu.edu.au

Liquid Chromatography: The chromatographic separation is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of formic acid to promote protonation for positive ion mode mass spectrometry. nih.govvu.edu.au

Mass Spectrometry: After elution from the LC column, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI can be operated in either positive or negative ion mode. For "this compound," positive ion mode would likely result in the formation of the protonated molecule [M+H]⁺, while negative ion mode would yield the deprotonated molecule [M-H]⁻. uni.lu

Tandem mass spectrometry (MS/MS) is then used for selective and sensitive detection. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion (e.g., the [M+H]⁺ ion). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The resulting product ions are then analyzed in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and reduces chemical noise, enabling accurate quantification even at low concentrations.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for "this compound" Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 196.06044 |

| [M+Na]⁺ | 218.04238 |

| [M-H]⁻ | 194.04588 |

| [M+NH₄]⁺ | 213.08698 |

| [M+K]⁺ | 234.01632 |

Data sourced from PubChem. uni.lu

Emerging Applications and Future Research Directions

Integration with Nanomaterials for Advanced Systems

The surface functionalization of nanomaterials with molecules like 4-(2-amino-2-oxoethoxy)benzoic acid can impart desirable properties, such as improved stability, biocompatibility, and targeted delivery capabilities. The carboxylic acid group can serve as an anchor to the surface of metal oxide nanoparticles, while the amide and aromatic functionalities provide sites for further interactions and modifications.

Encapsulation and Controlled Release Drug Delivery Systems

The development of effective drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner is a significant area of pharmaceutical research. While direct studies on this compound are limited, the principles of using functionalized molecules for such systems are well-established. For instance, iron oxide nanoparticles have been successfully stabilized with a similar molecule, 4-((2-hydroxybenzylidene)amino)benzoic acid, demonstrating the feasibility of using benzoic acid derivatives to functionalize nanoparticles. researchgate.net

The encapsulation of drugs within a matrix or shell is a common strategy for protecting the drug from degradation and controlling its release profile. The properties of this compound suggest its potential use as a component in such systems. The amide and carboxylic acid groups can form a network through hydrogen bonding, creating a matrix capable of entrapping drug molecules. The release of the encapsulated drug could then be triggered by changes in the physiological environment, such as pH, that would disrupt these interactions. Polysaccharides, for example, are widely used for drug encapsulation and their release kinetics can be finely tuned. nih.gov

| Parameter | Description | Relevance to this compound |

| Encapsulation Efficiency | The percentage of drug that is successfully entrapped within the nanocarrier. | The hydrogen bonding capabilities of the amide and carboxylic acid groups could lead to high encapsulation efficiencies for compatible drug molecules. |

| Loading Capacity | The amount of drug that can be loaded per unit weight of the nanocarrier. | The molecular structure and potential for forming a porous matrix would influence the loading capacity. |

| Release Kinetics | The rate and mechanism of drug release from the nanocarrier (e.g., zero-order, first-order, diffusion-controlled). | The strength of the hydrogen bonds and the responsiveness of the system to environmental stimuli would dictate the release kinetics. |

Targeted Delivery Strategies via Nanocarriers

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects. Nanocarriers functionalized with specific ligands can recognize and bind to receptors that are overexpressed on the surface of diseased cells, such as cancer cells.

While there is no direct evidence of this compound being used in targeted delivery, its structure provides a platform for such modifications. The carboxylic acid or the amine of the amide group could be chemically modified to attach targeting moieties. For example, the synthesis of benzamide (B126) derivatives for various biological applications is a well-established field. nih.gov This adaptability allows for the potential attachment of molecules that can target specific biological sites.

| Targeting Ligand Type | Example | Potential Conjugation to this compound |

| Small Molecules | Folic Acid | Conjugation via the carboxylic acid or amide group to target folate receptors on cancer cells. |

| Peptides | RGD (Arginine-Glycine-Aspartic acid) | Attachment to the molecule to target integrins, which are involved in angiogenesis and tumor metastasis. |

| Antibodies | Monoclonal Antibodies | Covalent linkage to create immunoconjugates for highly specific cell targeting. |

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional structures. The presence of both a hydrogen bond donor (amide N-H) and acceptor (carbonyl C=O), as well as a carboxylic acid group, makes this compound an excellent candidate for the construction of complex supramolecular architectures.

Hydrogen Bonding Interactions in Directed Assembly

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules. Benzoic acid derivatives are well-known to form stable hydrogen-bonded dimers through their carboxylic acid groups. nih.govnih.gov Furthermore, the amide functionality can participate in strong and directional hydrogen bonds, similar to those seen in the self-assembly of benzene-1,3,5-tricarboxamides. nih.gov The combination of these two motifs within this compound could lead to the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The study of hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols demonstrates the versatility of these interactions in creating ordered materials. whiterose.ac.ukrsc.org

Self-Complementary Motifs for Polymeric and Oligomeric Structures

The molecule this compound possesses self-complementary hydrogen bonding sites, meaning it can form strong and specific interactions with itself. This property is crucial for the formation of supramolecular polymers. The carboxylic acid dimer and the amide-amide hydrogen bonds can act as repeating recognition units, leading to the formation of long, ordered polymeric chains. The synthesis of high molecular weight poly(p-benzamide)s highlights the potential of such motifs in polymer science. researchgate.net The resulting supramolecular polymers could exhibit interesting properties, such as responsiveness to external stimuli and self-healing capabilities. The study of supramolecular polymer/peptide hybrid hydrogels shows how acid-amide hydrogen bonds can be used to tune material properties. nih.gov

Responsive Supramolecular Systems and Smart Materials

"Smart" materials are designed to respond to changes in their environment, such as temperature, pH, or light. The hydrogen bonds that hold together the supramolecular assemblies of this compound are sensitive to such stimuli. For example, a change in pH would affect the protonation state of the carboxylic acid, disrupting the dimer formation and potentially leading to a disassembly of the entire structure. Similarly, the introduction of a competitive hydrogen bonding solvent could break the amide-amide interactions. This responsiveness could be harnessed to create materials with switchable properties, such as gels that undergo a sol-gel transition or materials that change their optical or mechanical properties in response to a specific trigger.

Prodrug Design and Optimization Strategies

The structural characteristics of this compound, namely its carboxylic acid and amide functional groups, make it a candidate for prodrug design. This approach aims to temporarily modify the molecule to improve its pharmacokinetic and pharmacodynamic properties.

Enhancing Bioavailability and Pharmacokinetic Profiles

A primary challenge in drug development is achieving adequate bioavailability. patsnap.comresearchgate.net Prodrug strategies for this compound can address this by modifying its physicochemical properties. The carboxylic acid group, which is typically polar and can limit membrane permeability, can be esterified to create a more lipophilic prodrug. patsnap.com This increased lipophilicity can enhance absorption across biological membranes. researchgate.net Once absorbed, endogenous esterases can cleave the ester bond, releasing the active parent drug. patsnap.com

Furthermore, the pharmacokinetic profile of phenoxyacetic acid derivatives, a class to which this compound belongs, has been studied. nih.govosti.gov These studies provide a basis for predicting how modifications might influence the distribution, metabolism, and excretion of its prodrugs. For instance, altering the length and branching of the ester chain can modulate the rate of enzymatic cleavage and, consequently, the duration of action of the released drug. nih.govacs.org

Below is a table illustrating potential prodrug modifications of this compound and their expected impact on key physicochemical properties.

| Prodrug Moiety | Predicted Change in Lipophilicity | Predicted Change in Aqueous Solubility | Rationale |

| Methyl Ester | Increase | Decrease | Masks the polar carboxylic acid group, increasing lipophilicity. |

| Ethyl Ester | Significant Increase | Significant Decrease | Further increases lipophilicity compared to the methyl ester. |

| Amino Acid Conjugate (e.g., Valine) | Variable | Increase | Can enhance water solubility and potentially target amino acid transporters for improved absorption. blumberginstitute.orgmdpi.com |

| Polyethylene Glycol (PEG) Conjugate | Decrease | Significant Increase | Increases hydrophilicity, which can improve solubility and prolong circulation time. patsnap.com |

Site-Specific Activation and Metabolically Stable Prodrugs

A sophisticated prodrug strategy involves designing molecules that are activated at a specific site of action, thereby minimizing off-target effects. researchgate.net For this compound, this could be achieved by creating prodrugs that are substrates for enzymes predominantly expressed in the target tissue. For example, in the context of cancer therapy, a prodrug could be designed to be cleaved by enzymes that are overexpressed in tumor tissues. creative-biolabs.com

Metabolic stability is another critical factor. nih.govacs.org While the amide bond in this compound is generally more stable than an ester bond, it can still be subject to enzymatic cleavage. rsc.org Prodrug design can aim to create derivatives that are resistant to premature metabolism, ensuring that the active drug is released at the intended site and time. This can involve steric hindrance around the labile bond or the use of linkers that are not readily recognized by common metabolic enzymes. nih.govacs.org

Advanced Materials Science Applications

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it a valuable building block in materials science.

Polymer Functionalization and Material Property Modification

This compound can be used as a monomer or a functionalizing agent to impart specific properties to polymers. The carboxylic acid can react with alcohols or amines to form ester or amide linkages, respectively, allowing for its incorporation into polyester (B1180765) or polyamide chains. The amino group can also participate in polymerization reactions or be used to graft the molecule onto existing polymer backbones.

By incorporating this compound into a polymer, properties such as hydrophilicity, thermal stability, and mechanical strength can be modified. The presence of the polar amide and carboxylic acid groups can increase a material's affinity for water, making it more hydrophilic.

The following table outlines potential polymer modifications using this compound.

| Polymer Type | Method of Incorporation | Potential Property Modification |

| Polyester | Copolymerization (via carboxylic acid) | Increased hydrophilicity, potential for hydrogen bonding |

| Polyamide | Copolymerization (via carboxylic acid or amino group) | Enhanced thermal stability, altered mechanical properties |

| Poly(methyl methacrylate) | Grafting (via amino group) | Surface modification, improved biocompatibility |

Functional Coatings and Surface Chemistry

The reactive functional groups of this compound make it suitable for creating functional coatings and modifying surface chemistry. It can be covalently attached to surfaces, such as silica (B1680970) or metal oxides, through its carboxylic acid group. The exposed amino groups can then be used for further chemical modifications, such as attaching biomolecules or other functional moieties. This could be applied in the development of biosensors, biocompatible coatings for medical implants, or surfaces with specific wetting properties.

Exploration of Unexplored Biological Targets and Pathways

While the specific biological activities of this compound are not extensively documented, the known activities of structurally related compounds, such as other phenoxyacetic acid and benzoic acid derivatives, suggest potential avenues for investigation. saudijournals.commdpi.com

Derivatives of phenoxyacetic acid have been reported to exhibit a range of biological effects, including antimicrobial and anti-inflammatory activities. saudijournals.com The presence of the amide functionality in this compound could modulate these activities or confer novel pharmacological properties.

The following table summarizes potential, yet unexplored, biological applications for this compound based on the activities of related structures.

| Potential Biological Application | Rationale based on Structural Analogs | Potential Molecular Targets/Pathways |

| Antimicrobial Agent | Phenoxyacetic acid derivatives have shown antimicrobial properties. saudijournals.com | Bacterial cell wall synthesis, microbial enzyme inhibition |

| Anti-inflammatory Agent | Some benzoic acid derivatives possess anti-inflammatory effects. | Cyclooxygenase (COX) enzymes, inflammatory cytokine pathways |

| Neurological Disorders | The phenoxyacetic acid scaffold is present in some centrally acting agents. | Neurotransmitter receptors, ion channels |

| Anticancer Agent | Certain benzoic acid derivatives have been investigated for anticancer activity. mdpi.com | Cell cycle regulation, apoptosis pathways |

Further screening of this compound and its derivatives against a wide range of biological targets is warranted to uncover its full therapeutic potential.

Q & A

Q. What are the established synthetic routes for 4-(2-Amino-2-oxoethoxy)benzoic acid?

The synthesis typically involves a multi-step process starting with 4-hydroxybenzaldehyde and glycine. The first step forms an intermediate via nucleophilic substitution under basic conditions, yielding 4-(2-amino-2-oxoethoxy)benzaldehyde. Subsequent oxidation or coupling reactions introduce the carboxylic acid moiety. Reaction optimization may require pH control (e.g., sodium bicarbonate buffer) and temperature modulation (60–80°C) to improve yield .

Q. How is the crystal structure of this compound characterized?